N-(2-{[(2-bromophenyl)methyl](methyl)carbamoyl}ethyl)but-2-ynamide
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Overview
Description
N-(2-{(2-bromophenyl)methylcarbamoyl}ethyl)but-2-ynamide is an organic compound characterized by its unique structure, which includes a bromophenyl group, a carbamoyl group, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{(2-bromophenyl)methylcarbamoyl}ethyl)but-2-ynamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzyl chloride, undergoes a nucleophilic substitution reaction with methylamine to form N-methyl-2-bromobenzylamine.
Carbamoylation: The intermediate is then reacted with ethyl chloroformate to introduce the carbamoyl group, yielding N-(2-bromophenyl)-N-methylcarbamate.
Alkyne Addition: The final step involves the addition of but-2-yn-1-amine to the carbamate intermediate under basic conditions, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{(2-bromophenyl)methylcarbamoyl}ethyl)but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbamoyl group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Phenol derivatives or ethers.
Scientific Research Applications
Chemistry
In chemistry, N-(2-{(2-bromophenyl)methylcarbamoyl}ethyl)but-2-ynamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be explored for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. For example, modifications to the bromophenyl group or the carbamoyl moiety could yield compounds with anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of N-(2-{(2-bromophenyl)methylcarbamoyl}ethyl)but-2-ynamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The bromophenyl group could facilitate binding to hydrophobic pockets, while the carbamoyl group might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
N-(2-{(2-chlorophenyl)methylcarbamoyl}ethyl)but-2-ynamide: Similar structure but with a chlorine atom instead of bromine.
N-(2-{(2-fluorophenyl)methylcarbamoyl}ethyl)but-2-ynamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
N-(2-{(2-bromophenyl)methylcarbamoyl}ethyl)but-2-ynamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine’s larger atomic size and different electronic properties compared to chlorine or fluorine can lead to distinct chemical behaviors and biological activities.
This detailed overview provides a comprehensive understanding of N-(2-{(2-bromophenyl)methylcarbamoyl}ethyl)but-2-ynamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[3-[(2-bromophenyl)methyl-methylamino]-3-oxopropyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c1-3-6-14(19)17-10-9-15(20)18(2)11-12-7-4-5-8-13(12)16/h4-5,7-8H,9-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNOLZDFCAHYJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC(=O)N(C)CC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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